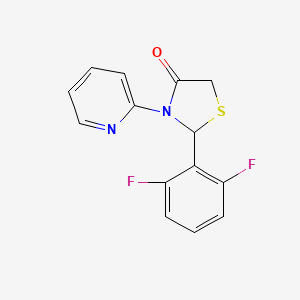
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.
類似化合物との比較
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(2-pyridinyl)-: Similar structure but lacks the difluorophenyl group.
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-pyridinyl)-: Contains a chlorophenyl group instead of a difluorophenyl group.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-: Contains a dichlorophenyl group instead of a difluorophenyl group.
Uniqueness
The presence of the 2,6-difluorophenyl group in 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved metabolic stability compared to similar compounds.
特性
CAS番号 |
364633-70-5 |
|---|---|
分子式 |
C14H10F2N2OS |
分子量 |
292.31 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10F2N2OS/c15-9-4-3-5-10(16)13(9)14-18(12(19)8-20-14)11-6-1-2-7-17-11/h1-7,14H,8H2 |
InChIキー |
ZQMTYFIIJNRHBD-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)

![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
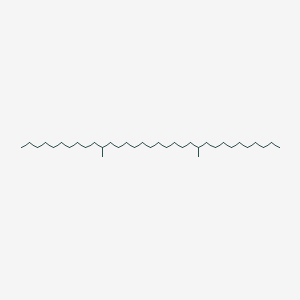
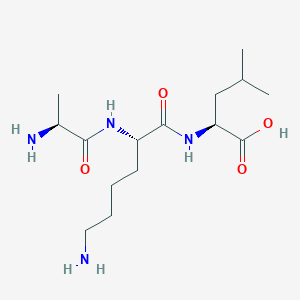

![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
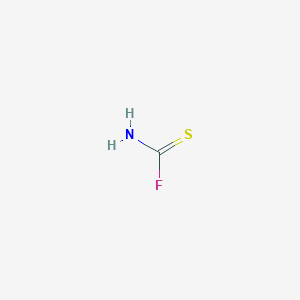
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
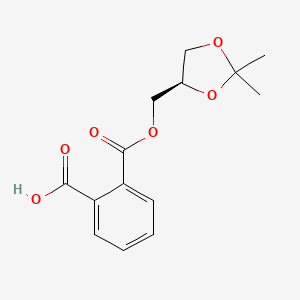
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
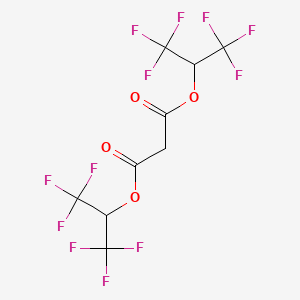

![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
